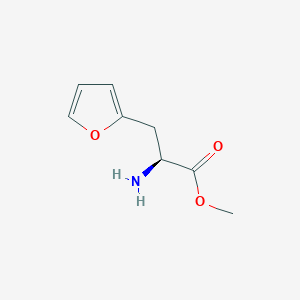

Methyl (2S)-2-amino-3-(furan-2-YL)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

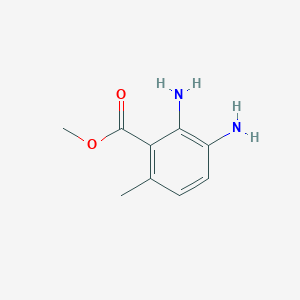

“Methyl (2S)-2-amino-3-(furan-2-YL)propanoate” is a chemical compound with the molecular formula C8H11NO3 . It contains a total of 23 bonds, including 12 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 aliphatic ester, 1 aromatic secondary amine, and 1 furane .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH afford products of hydroarylation of the carbon–carbon double bond, 3-aryl-3-(furan-2-yl)propenoic acid derivatives . Another study reports the renewable synthesis of 3-(2-furyl)acrylic acid and its novel-substituted derivatives, starting from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid employing various organocatalysts .Molecular Structure Analysis

The molecular structure of “Methyl (2S)-2-amino-3-(furan-2-YL)propanoate” includes a five-membered furan ring, an aliphatic ester group, and an aromatic secondary amine . The molecule consists of 11 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .Chemical Reactions Analysis

The reaction of similar compounds in acidic methanol yields products like dimethyl 4-oxoheptanedioate . The key step in these reactions involves the attack of an enol oxygen onto a protonated carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl (2S)-2-amino-3-(furan-2-YL)propanoate” include a molecular weight of 169.17784 g/mol . The molecule contains a total of 23 bonds, including 12 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 aliphatic ester, 1 aromatic secondary amine, and 1 furane .Applications De Recherche Scientifique

Antibacterial Activity

Furan derivatives, such as “Methyl (2S)-2-amino-3-(furan-2-YL)propanoate”, have been found to have significant antibacterial activity . They have been used in the development of new drugs to combat microbial resistance .

Antifungal Activity

In addition to their antibacterial properties, furan derivatives also exhibit antifungal activity . They have been used in the treatment of infections caused by yeast-like fungi such as Candida albicans .

Anti-inflammatory and Analgesic Properties

Furan-containing compounds have been found to have anti-inflammatory and analgesic properties . This makes them potentially useful in the treatment of conditions involving inflammation and pain .

Antidepressant and Anti-anxiolytic Effects

Research has shown that furan derivatives can have antidepressant and anti-anxiolytic effects . This suggests potential applications in the treatment of mental health disorders .

Anti-parkinsonian and Anti-glaucoma Properties

Furan derivatives have also been found to have anti-parkinsonian and anti-glaucoma properties . This indicates potential uses in the treatment of Parkinson’s disease and glaucoma .

Antihypertensive Effects

Furan-containing compounds have been found to have antihypertensive effects . This suggests they could be used in the treatment of high blood pressure .

Anti-aging and Anticancer Properties

Furan derivatives have been found to have anti-aging and anticancer properties . This suggests potential applications in the fields of dermatology and oncology .

Synthesis of Other Compounds

“Methyl (2S)-2-amino-3-(furan-2-YL)propanoate” can also be used in the synthesis of other compounds . For example, it can be used in the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid TfOH .

Orientations Futures

The future directions of “Methyl (2S)-2-amino-3-(furan-2-YL)propanoate” could involve further exploration of its synthesis, properties, and potential applications. Biomass-derived furans, such as this compound, are considered platform chemicals and are widely used for the synthesis of many fine chemicals, pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, fuels, and others .

Propriétés

IUPAC Name |

methyl (2S)-2-amino-3-(furan-2-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-11-8(10)7(9)5-6-3-2-4-12-6/h2-4,7H,5,9H2,1H3/t7-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZJZYPBZXARCU-ZETCQYMHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CO1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CO1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2S)-2-amino-3-(furan-2-YL)propanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2604223.png)

![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2604226.png)

![7-(4-fluorophenyl)-2-(4-(4-fluorophenyl)piperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2604228.png)

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2604236.png)

![2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2604241.png)

![Tert-butyl 4-[[3-(hydroxymethyl)azetidin-1-yl]methyl]piperidine-1-carboxylate](/img/structure/B2604242.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2604244.png)